molecular formula C13H16N2O3S B6416272 (4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester CAS No. 1265894-77-6

(4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B6416272
CAS No.: 1265894-77-6
M. Wt: 280.34 g/mol
InChI Key: HKOXPOISGQPLPX-UHFFFAOYSA-N
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Description

(4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a hydroxymethyl group at the 4-position of the benzothiazole ring and a carbamic acid tert-butyl ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxymethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is unique due to the presence of both a hydroxymethyl group and a carbamic acid tert-butyl ester group, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)-1,3-benzothiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-13(2,3)18-12(17)15-11-14-10-8(7-16)5-4-6-9(10)19-11/h4-6,16H,7H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOXPOISGQPLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2S1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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